1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone
Description
Properties
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-3-2-4-14(9-13)10-18(22)20-7-8-21-16(12-20)11-17(19-21)15-5-6-15/h2-4,9,11,15H,5-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSZDVMMKRROAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone is a complex organic compound belonging to the class of pyrazolopyrazines. This compound has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a cyclopropyl group and a dihydropyrazolo core suggests diverse biological activities that warrant detailed investigation.
- Molecular Formula : C14H21N3O
- Molecular Weight : 247.34 g/mol
- Purity : Typically ≥ 95% .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrazolopyrazine Core : Cyclization of appropriate precursors (e.g., hydrazines and diketones) under acidic or basic conditions.
- Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions using reagents like diazomethane.
- Attachment of the m-Tolyl Moiety : Alkylation reactions are employed to attach the m-tolyl group to the pyrazolopyrazine core .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazolopyrazines can induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its antiproliferative effects against breast and colon cancer cell lines, demonstrating promising results.
The mechanism of action for this compound appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Targeting Specific Enzymes : The compound may inhibit metabolic enzymes involved in cancer progression, though specific targets remain to be fully elucidated .
Case Studies
A series of case studies have explored the biological activity of related compounds:
- Study on Antiproliferative Activity : A study evaluated a range of pyrazolo derivatives against various cancer cell lines, finding that modifications at specific positions significantly enhanced activity .
- Mechanistic Studies : Research has indicated that structural modifications can lead to differential interactions with cellular targets, influencing both efficacy and selectivity against cancer cells .
Computational Predictions
Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound based on its structure. These predictions suggest potential pharmacological effects including:
- Anticancer activity
- Antimicrobial properties
Comparison with Similar Compounds
Key Observations :
- Replacement of the pyrazine ring with pyrimidinone (as in VU0462807) increases polarity, enhancing aqueous solubility .
Substituent Effects on Pharmacokinetics and Binding
m-Tolyl vs. Other Aromatic Groups
- m-Tolyl (target compound): Moderate lipophilicity (logP ~2.5 predicted) due to methyl group; may favor blood-brain barrier penetration.
- Phenoxymethyl (VU0462807): Ether linkage increases polarity (cLogP ~1.8), correlating with superior solubility (≥50 μM in PBS) .
Cyclopropyl vs. Alkyl/Isoalkyl Groups
Target Compound Hypotheses :
- The cyclopropyl group may reduce oxidative metabolism, extending half-life compared to nitro or bromo analogs.
- m-Tolyl substitution could position the compound for CNS targets (e.g., mGlu5) with balanced logP/logD values.
Q & A
Q. What spectroscopic and crystallographic methods are used to characterize the compound’s structure?
The compound’s structure is validated via single-crystal X-ray diffraction (XRD), with lattice parameters (e.g., , ) and refinement metrics (, ). Complementary techniques include H NMR for proton environments and mass spectrometry (UPLC-MS) for molecular weight confirmation. Crystallographic data are deposited in the Cambridge Structural Database (CSD) for reproducibility .
Q. What are the common synthetic routes, and how do reaction conditions affect yield?
A key pathway involves coupling the dihydropyrazolo[1,5-a]pyrazine core with substituted acyl groups via HATU-mediated amidation (e.g., 52% yield for BIO-1984542). Critical parameters include:
Q. What preliminary biological screening methods are applied to assess activity?
Initial screens use enzyme-linked assays (e.g., Parkin E3 ligase ubiquitination) and cell-based models. For neuropharmacology, acute amphetamine-induced hyperlocomotion (AHL) in rats evaluates in vivo efficacy, with locomotor reduction as a primary endpoint .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis of chiral derivatives?
Chiral resolution employs preparative HPLC with columns like Waters XSelect CSH C18 and chiral stationary phases (e.g., amylose-based). Asymmetric synthesis strategies, such as using (R)-configured starting materials (e.g., 3,4-dihydroquinolin-1-yl precursors), reduce racemization. Purity is confirmed via chiral LC-MS and optical rotation measurements .
Q. What methodologies resolve contradictions in reported bioactivity across studies?
Discrepancies are addressed by:
Q. How do structural modifications influence pharmacological activity?
Structure-activity relationship (SAR) studies compare analogs:
- Cyclopropyl vs. methyl groups : Cyclopropyl enhances metabolic stability (logP reduction by 0.5 units).
- m-Tolyl vs. p-tolyl : Meta-substitution improves target selectivity (e.g., 10-fold higher mGlu5 PAM activity). Data are quantified via IC shifts and molecular docking (e.g., Glide SP scoring in Schrödinger Suite) .
Q. What computational approaches predict binding modes to targets like mGlu5 receptors?
Molecular dynamics (MD) simulations (100 ns trajectories) and ensemble docking (using crystal structures, PDB: 4OO9) model ligand-receptor interactions. Binding free energies are calculated via MM-PBSA, with key residues (e.g., Pro655, Ser658) identified for mutagenesis validation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Coupling Reactions
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling reagent | HATU (1.5 equiv) | 52–60% |
| Base | DIPEA (3.0 equiv) | Reduces racemization |
| Solvent | DMF | Enhances solubility |
| Purification | Prep HPLC (CHCN/HO) | Purity >98% |
| Source: |
Q. Table 2. Crystallographic Data Validation Metrics
| Metric | Value | Significance |
|---|---|---|
| 0.041 | High data accuracy | |
| 0.115 | Weighted refinement reliability | |
| C–C bond length | 1.52 ± 0.03 Å | Confirms sp hybridization |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
